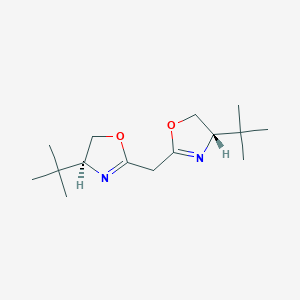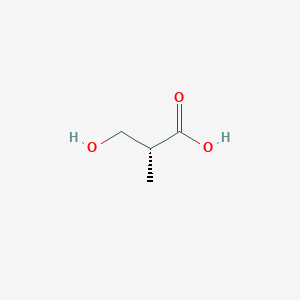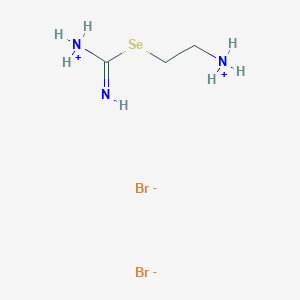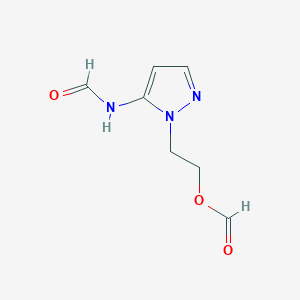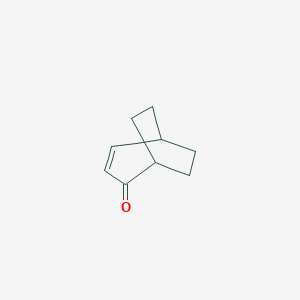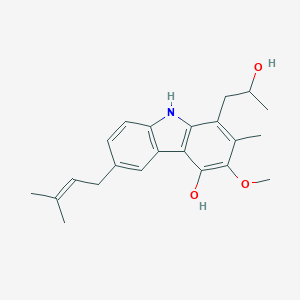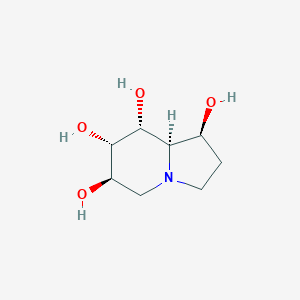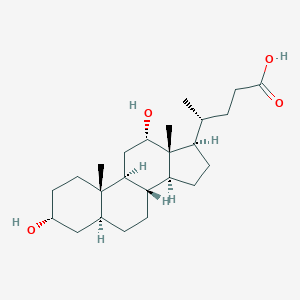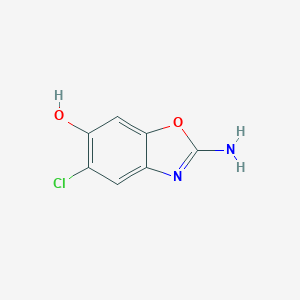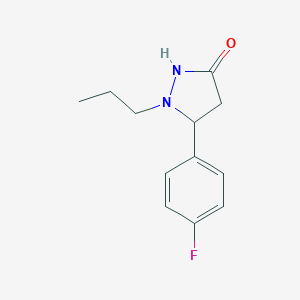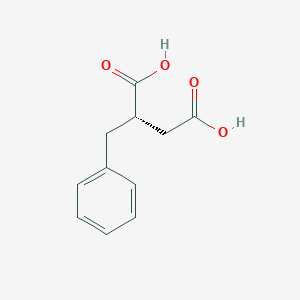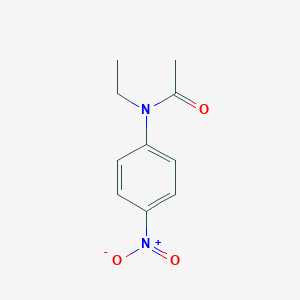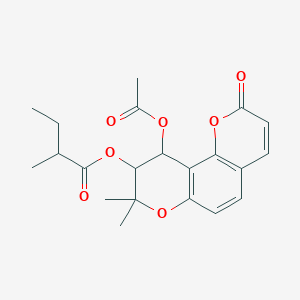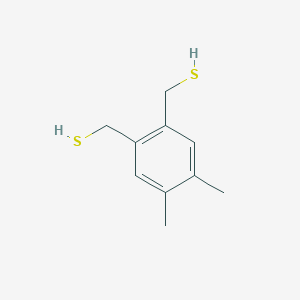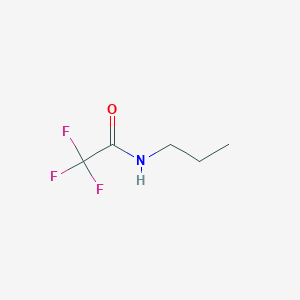
2,2,2-Trifluoro-n-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-n-propylacetamide (TFPA) is an important compound in the field of medicinal chemistry due to its diverse applications in scientific research. It is a fluorinated amide compound that has been extensively studied for its biological and pharmacological properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-n-propylacetamide is not well understood. However, studies have shown that it can interact with proteins and enzymes in the body, leading to changes in their activity. 2,2,2-Trifluoro-n-propylacetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
生化和生理效应
2,2,2-Trifluoro-n-propylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2,2,2-Trifluoro-n-propylacetamide has also been shown to affect the central nervous system, leading to changes in behavior and cognition.
实验室实验的优点和局限性
2,2,2-Trifluoro-n-propylacetamide is a versatile compound that has many advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. 2,2,2-Trifluoro-n-propylacetamide can also be used as a starting material for the synthesis of other compounds. However, 2,2,2-Trifluoro-n-propylacetamide has some limitations, including its high cost and limited availability.
未来方向
There are many potential future directions for research on 2,2,2-Trifluoro-n-propylacetamide. One area of interest is the development of new synthetic methods for 2,2,2-Trifluoro-n-propylacetamide and related compounds. Another area of interest is the study of the biological and pharmacological properties of 2,2,2-Trifluoro-n-propylacetamide, including its potential use as a therapeutic agent. Additionally, research on the metabolism and toxicity of 2,2,2-Trifluoro-n-propylacetamide in the body could lead to a better understanding of its safety and efficacy.
科学研究应用
2,2,2-Trifluoro-n-propylacetamide has been extensively studied for its biological and pharmacological properties. It is commonly used as a reagent in the synthesis of other compounds due to its ability to introduce a trifluoromethyl group into organic molecules. 2,2,2-Trifluoro-n-propylacetamide has also been used as a substrate for enzymes and as a model compound for studying the metabolism of fluorinated compounds in the body.
属性
CAS 编号 |
10056-69-6 |
|---|---|
产品名称 |
2,2,2-Trifluoro-n-propylacetamide |
分子式 |
C5H8F3NO |
分子量 |
155.12 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-propylacetamide |
InChI |
InChI=1S/C5H8F3NO/c1-2-3-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10) |
InChI 键 |
NNKKAZXOECERSV-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(F)(F)F |
规范 SMILES |
CCCNC(=O)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


